Methyl 2-(4-methoxyphenyl)butanoate
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Overview
Description
Methyl 2-(4-methoxyphenyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound has a molecular formula of C12H16O3 and is known for its fruity aroma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-methoxyphenyl)butanoate can be synthesized through the esterification of 2-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
Hydrolysis: 2-(4-methoxyphenyl)butanoic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-methoxyphenyl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(4-methoxyphenyl)butanoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from reducing agents .
Comparison with Similar Compounds
Methyl 2-(4-methoxyphenyl)butanoate can be compared with other esters such as:
Methyl butanoate: Known for its apple-like aroma.
Ethyl acetate: Commonly used as a solvent with a fruity smell.
Methyl formate: Used in the production of formic acid and as a fumigant.
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O3/c1-4-11(12(13)15-3)9-5-7-10(14-2)8-6-9/h5-8,11H,4H2,1-3H3 |
InChI Key |
BNODHOQXKOUMHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(=O)OC |
Origin of Product |
United States |
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